3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
CAS No.:
Cat. No.: VC17756324
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN2S |
|---|---|
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
| Standard InChI | InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2 |
| Standard InChI Key | BOKFRPNWEHSDBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with an aniline moiety . The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the aniline group provides a reactive amine site for further functionalization.
Table 1: Key Molecular Properties
Electronic and Steric Effects
The thiazole ring’s electronic configuration enables π-π stacking interactions with aromatic biological targets, while the chlorine substituent enhances lipophilicity (logP ≈ 3.2 estimated). X-ray crystallography of analogous thiazoles reveals dihedral angles of 15–25° between the thiazole and phenyl rings, suggesting moderate planarity .
Synthetic Methodologies
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline:
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Condensation Approach:
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Step 1: React 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
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Step 2: Cyclize the intermediate with α-bromoacetophenone derivatives under acidic conditions.
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Step 3: Introduce the aniline group via Ullmann coupling using copper catalysts.
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Cross-Coupling Strategy:
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Employ Suzuki-Miyaura reactions to couple preformed thiazole bromides with aniline boronic esters.
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Yields: 45–68% after column chromatography.
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Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation | 45–55 | ≥95 | Low-cost reagents |
| Cross-Coupling | 60–68 | ≥98 | Regioselective functionalization |
Industrial Production
Scalable synthesis employs continuous-flow reactors to enhance reaction efficiency, achieving throughputs of 50–100 kg/batch. Critical process parameters include:
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Temperature: 80–120°C
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Catalyst loading: 0.5–1.5 mol% Pd(PPh₃)₄
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Purification: Recrystallization from ethanol/water mixtures.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The aniline moiety undergoes nitration and sulfonation at the meta position due to electron-donating effects from the amine group :
Yields for nitrated derivatives range from 70–85% .
Salt Formation
Protonation of the aniline group with HCl produces a water-soluble hydrochloride salt (molecular weight: 323.2 g/mol) :
This salt exhibits improved bioavailability in preclinical models .
Applications in Pharmaceutical Research
Antimicrobial Activity
In vitro studies of structural analogs demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to thiazole ring interactions with bacterial cell wall synthesis enzymes.
Materials Science Applications
Organic Semiconductors
Thin films of 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline exhibit hole mobility of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). The chlorophenyl group reduces π-π stacking distances to 3.4 Å, enhancing charge transport .
Corrosion Inhibition
Electrochemical impedance spectroscopy reveals 92% corrosion inhibition efficiency on mild steel in 1 M HCl, attributed to adsorption of the thiazole ring onto metal surfaces.
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